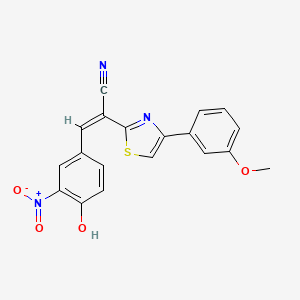

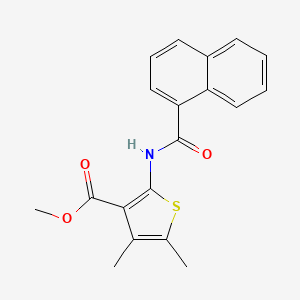

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of thiazole and has been synthesized using various methods. It has been found to exhibit significant biochemical and physiological effects and has been studied for its mechanism of action.

科学的研究の応用

Photonic Applications of Pyrazoline Derivatives

Pyrazoline derivatives, similar in structural complexity to the compound of interest, have been explored for their potential in photonic applications. The study by Szukalski et al. (2015) delves into photoinduced birefringence in polymers doped with pyrazoline derivatives, demonstrating their utility in optical switchers and suggesting a prospective group of materials for photonic applications. The research highlights the dynamic and static photoinduced birefringence phenomena as pivotal for future design strategies in photonics (Szukalski, Haupa, Miniewicz, & Myśliwiec, 2015).

Catalytic and Enzyme Inhibition Properties

Another research avenue involves the stereoselective synthesis of Z-acrylonitrile derivatives and their application in catalysis and as enzyme inhibitors. Parveen et al. (2014) synthesized a library of Z-acrylonitrile analogs, noting some compounds' strong inhibition against acetylcholinesterase (AChE), a key enzyme in neurobiology. This study highlights the compound's potential in creating eco-friendly synthetic pathways and its role in enzyme inhibition (Parveen, Malla, Alam, Ahmad, & Rafiq, 2014).

Fluorescence and Colorimetric Sensing

Further, the compound's analogs have been investigated for selective and sensitive detection of metal ions, demonstrating quick responses and excellent selectivity towards certain ions, as detailed by Manna, Chowdhury, and Patra (2020). Their work on a phenyl thiadiazole-based Schiff base chemosensor emphasizes the role of such compounds in environmental monitoring and chemical sensing (Manna, Chowdhury, & Patra, 2020).

Influence on Material Properties

Research on thiazole-based fluorophores, as discussed by Habenicht et al. (2015), explores the influence of nitro groups in push-pull chromophores, affecting the photophysical properties and quantum yields. This study offers insights into designing dyes with enhanced fluorescence properties, potentially applicable in developing new materials and sensors (Habenicht, Siegmann, Kupfer, Kübel, Weiss, Cherek, Möller, Dietzek, Gräfe, & Beckert, 2015).

Corrosion Inhibition

Tetrazole derivatives, bearing structural resemblance, have been examined for their effectiveness as corrosion inhibitors. A study by Verma, Quraishi, and Singh (2016) on tetrazoles' inhibition efficiency on mild steel in acidic environments underlines the potential of such compounds in industrial applications, protecting metals against corrosion (Verma, Quraishi, & Singh, 2016).

特性

IUPAC Name |

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O4S/c1-26-15-4-2-3-13(9-15)16-11-27-19(21-16)14(10-20)7-12-5-6-18(23)17(8-12)22(24)25/h2-9,11,23H,1H3/b14-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSLFMKIOQKWBF-AUWJEWJLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2698581.png)

![[2-(2-Methylpropoxy)phenyl]methanamine](/img/structure/B2698590.png)

![5-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)tetrazole](/img/structure/B2698593.png)

![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2698595.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2698596.png)

![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2698601.png)